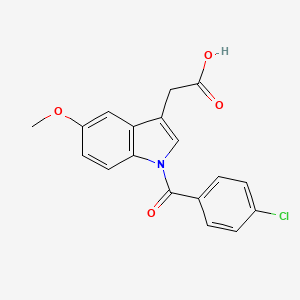

1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

Vue d'ensemble

Description

L'analogue d'indométhacine 2 est un dérivé de l'indométhacine, un anti-inflammatoire non stéroïdien (AINS) connu pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. L'analogue d'indométhacine 2 a été développé pour améliorer les effets thérapeutiques et réduire les effets secondaires associés à l'indométhacine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'analogue d'indométhacine 2 implique généralement la modification de la structure du cycle indole présent dans l'indométhacine. Une méthode courante commence par l'acylation du 2-(4-méthoxyphényl)-1-hydrazosulfonate de sodium avec du chlorure de 4-chlorobenzoyle, suivie de l'interaction avec l'acide lévulinique en présence d'acide formique . Cette méthode garantit la formation de l'analogue souhaité avec un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle de l'analogue d'indométhacine 2 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer la cohérence et l'efficacité. Le processus comprend des mesures de contrôle qualité rigoureuses pour maintenir la pureté et l'efficacité du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie UV sont couramment utilisées pour l'assurance qualité .

Analyse Des Réactions Chimiques

Types de réactions : L'analogue d'indométhacine 2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent à l'aide de réactifs comme les halogénoalcanes.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénoalcanes en présence d'une base comme le carbonate de potassium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'esters et des composés indoliques substitués, qui peuvent être modifiés davantage pour des applications spécifiques .

4. Applications de la recherche scientifique

L'analogue d'indométhacine 2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matière première pour la synthèse d'autres molécules complexes.

Biologie : Etudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

L'analogue d'indométhacine 2 exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX), qui sont impliquées dans la biosynthèse des prostaglandines. En inhibant ces enzymes, le composé réduit l'inflammation, la douleur et la fièvre. De plus, l'analogue d'indométhacine 2 peut moduler les voies de l'oxyde nitrique et présenter une activité vasoconstrictive, contribuant à ses effets thérapeutiques .

Composés similaires :

Indométhacine : Le composé parent avec des propriétés anti-inflammatoires similaires mais des effets secondaires gastro-intestinaux plus importants.

Célécoxib : Un inhibiteur sélectif de la COX-2 avec moins d'effets secondaires gastro-intestinaux mais des risques cardiovasculaires potentiels.

Sulindac : Un autre analogue de l'indométhacine avec un profil de sécurité et des applications thérapeutiques différents

Unicité : L'analogue d'indométhacine 2 se distingue par sa sélectivité accrue pour la COX-2, ce qui entraîne une réduction des effets secondaires gastro-intestinaux par rapport à l'indométhacine. Il présente également des propriétés anti-inflammatoires et analgésiques uniques, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .

Applications De Recherche Scientifique

Indomethacin analog 2 has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for synthesizing other complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Indomethacin analog 2 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. Additionally, indomethacin analog 2 may modulate nitric oxide pathways and exhibit vasoconstrictive activity, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Indomethacin: The parent compound with similar anti-inflammatory properties but higher gastrointestinal side effects.

Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects but potential cardiovascular risks.

Sulindac: Another indomethacin analog with a different safety profile and therapeutic applications

Uniqueness: Indomethacin analog 2 stands out due to its enhanced selectivity for COX-2, leading to reduced gastrointestinal side effects compared to indomethacin. It also exhibits unique anti-inflammatory and analgesic properties, making it a promising candidate for further research and development .

Propriétés

Formule moléculaire |

C18H14ClNO4 |

|---|---|

Poids moléculaire |

343.8 g/mol |

Nom IUPAC |

2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid |

InChI |

InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22) |

Clé InChI |

DHEMTWWLRLOBKI-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |

SMILES canonique |

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.